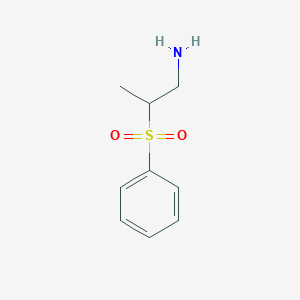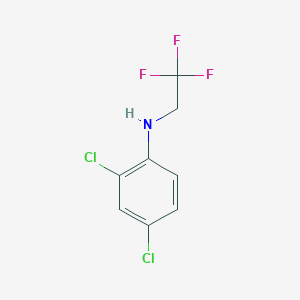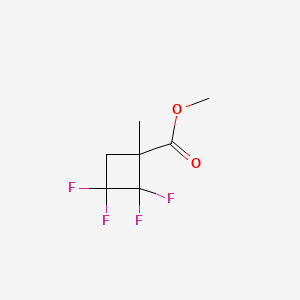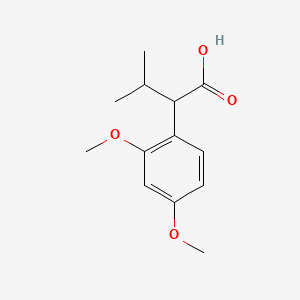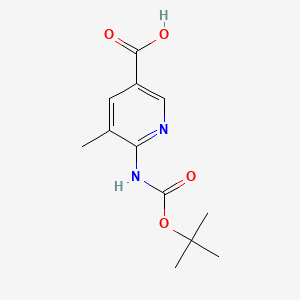
6-((tert-Butoxycarbonyl)amino)-5-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(tert-butoxy)carbonyl]amino}-5-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C13H18N2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 6-{[(tert-butoxy)carbonyl]amino}-5-methylpyridine-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction conditions often involve aqueous or acetonitrile solutions and can be carried out at ambient temperature or with slight heating .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common reagents used in these reactions include trifluoroacetic acid, sodium hydroxide, and di-tert-butyl dicarbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{[(tert-butoxy)carbonyl]amino}-5-methylpyridine-3-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}-5-methylpyridine-3-carboxylic acid involves the cleavage of the Boc group under acidic conditions, leading to the formation of a free amine. This free amine can then participate in various biochemical reactions, targeting specific molecular pathways and enzymes .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids and pyridine derivatives. Compared to these compounds, 6-{[(tert-butoxy)carbonyl]amino}-5-methylpyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability. Some similar compounds are:
- 6-{[(tert-butoxy)carbonyl]amino}methyl-2-methylpyridine-3-carboxylic acid
- 6-{(tert-butoxy)carbonylamino}pyridine-3-carboxylic acid .
This compound’s unique structure makes it valuable in various research and industrial applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4/c1-7-5-8(10(15)16)6-13-9(7)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) |
InChI Key |
NEQKOQQBVQPWGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)
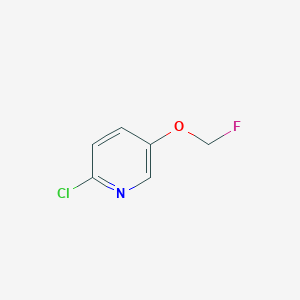
![2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15315891.png)
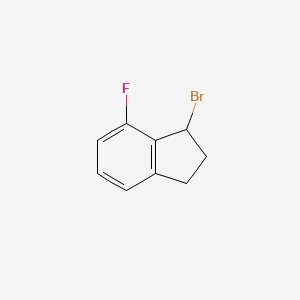

![(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine](/img/structure/B15315906.png)
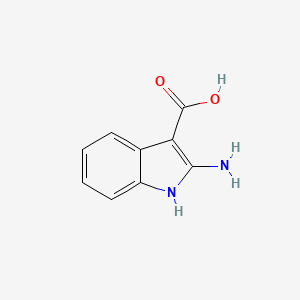

![1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B15315918.png)
